![molecular formula C8H7Cl2NO B15316308 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol](/img/structure/B15316308.png)
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol
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Overview
Description
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.1 g/mol.
Preparation Methods
The synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol typically involves the reaction of 2,6-dichloropyridine with cyclopropanol under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropanol ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol
This compound is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.1 g/mol. This compound is used in various scientific research applications, including acting as an intermediate in synthesizing complex organic molecules, exploring potential biological activities, and investigating its use as a pharmaceutical agent.
Applications
- Chemistry this compound serves as a crucial intermediate in the synthesis of complex organic molecules. The synthesis of this compound typically involves the reaction of 2,6-dichloropyridine with cyclopropanol under specific conditions, frequently using a base like sodium hydride or potassium tert-butoxide to promote cyclopropanol ring formation. Industrial production methods may use similar synthetic routes optimized for yield and purity but on a larger scale.
- Biology This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
- Medicine Current research explores the potential of this compound in the development of new drugs as a pharmaceutical agent.
- Industry It is also used in producing agrochemicals and other industrial chemicals.
Chemical Reactions
This compound can undergo oxidation, reduction, and nucleophilic substitution reactions. Oxidation can form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride. Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles like amines or thiols. These reactions occur in acidic or basic environments, at varying temperatures, and with catalysts to enhance reaction rates, with the resulting products depending on the specific reagents and conditions used.
Disclaimer
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(2,6-Dichloropyridin-3-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a cyclopropanol ring.
1-(2,6-Dichloropyridin-3-yl)propan-1-ol: Another similar compound with a propanol group.
The uniqueness of this compound lies in its cyclopropanol ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C8H7Cl2NO |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-2-1-5(7(10)11-6)8(12)3-4-8/h1-2,12H,3-4H2 |
InChI Key |
JWQPBTXBGGKNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(N=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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